molecular formula C11H7BrClNO B11840804 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

カタログ番号: B11840804
分子量: 284.53 g/mol
InChIキー: YUZJCFXUWOGCQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a tricyclic heterocyclic compound featuring a fused pyrroloindolone core substituted with bromine and chlorine atoms at positions 8 and 7, respectively. The compound’s synthesis typically involves palladium-catalyzed domino reactions or electrophilic substitution strategies, enabling regioselective halogenation . Its halogen substituents are hypothesized to enhance electron-withdrawing effects, influencing reactivity, solubility, and target binding compared to non-halogenated analogs.

特性

分子式

C11H7BrClNO

分子量

284.53 g/mol

IUPAC名

5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2

InChIキー

YUZJCFXUWOGCQI-UHFFFAOYSA-N

正規SMILES

C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br

製品の起源

United States

準備方法

合成経路と反応条件

8-ブロモ-7-クロロ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オンの合成は、通常、適切な前駆体を特定の条件下で環化することにより行われます。一般的な方法の1つは、置換インドールと臭素化および塩素化剤との反応が含まれます。 反応条件では、しばしばメタノールやジクロロメタンなどの溶媒と、メタンスルホン酸などの触媒の使用が必要になります .

工業的製造方法

この化合物の工業的製造には、高収率と高純度を確保する多段階合成プロセスが関与する場合があります。 連続フロー反応器やクロマトグラフィーなどの高度な精製技術を使用すると、製造プロセスの効率を高めることができます .

化学反応の分析

科学研究への応用

8-ブロモ-7-クロロ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オンは、いくつかの科学研究に応用されています。

科学的研究の応用

Basic Information

  • Molecular Formula: C11H7BrClNO
  • Molecular Weight: 284.54 g/mol
  • Boiling Point: Approximately 439.6 ± 40.0 °C .

Structure

The compound belongs to the class of pyrrolidinone derivatives, characterized by a fused pyrrole and indole structure. This configuration is crucial for its biological interactions.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity allows for various transformations that can yield valuable products in pharmaceutical and agrochemical industries.

Synthesis Pathway Example:
A common synthetic route involves the reaction of indole derivatives with halogenated compounds under basic conditions to yield pyrroloindoles. This method highlights the utility of 8-bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one as a precursor for further functionalization .

Material Science

Emerging research suggests that pyrroloindole derivatives may have applications in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds can be tuned through substitution patterns.

Research Findings:
A study published in Advanced Materials demonstrated that modified pyrroloindole structures exhibit promising photophysical properties suitable for optoelectronic applications . While specific studies on 8-bromo-7-chloro variants are scarce, the foundational research supports exploration in this area.

作用機序

類似化合物の比較

類似化合物

  • 7-クロロ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オン
  • 8-ブロモ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オン
  • 7,8-ジブロモ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オン

独自性

8-ブロモ-7-クロロ-2,3-ジヒドロ-1H-ピロロ[1,2-a]インドール-1-オンは、臭素原子と塩素原子の両方が存在するという点でユニークです。これらの原子は、その化学反応性と生物活性に大きな影響を与える可能性があります。 この二重ハロゲン化により、さまざまな用途における効力と選択性を高めることができます.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrroloindolone Derivatives with Halogen Substituents

(a) Fluorinated Analogs

Fluorinated derivatives, such as (3a~{S})-2,2-bis(fluoranyl)-3a,4-dihydro-3H-pyrrolo[1,2-a]indol-1-one (RGO), exhibit distinct electronic properties due to fluorine’s electronegativity. Fluorine substitution at position 2 enhances metabolic stability compared to bromine or chlorine, as seen in RGO’s improved pharmacokinetic profile .

(b) Mitomycin-Related Compounds

Mitomycin derivatives, such as cis-1-acetamido-2-acetoxy-7-methoxy-N-methylmitosene, are synthesized from pyrroloindolone precursors. While the target compound lacks the quinone and carbamate functionalities of mitomycins, its halogen substituents may confer unique antibacterial properties. Notably, mitomycin analogs with 1,2-disubstituted oxygen/nitrogen groups show superior antibacterial activity in disk-plate assays, whereas the target compound’s halogen substituents may prioritize cytotoxicity over antibacterial effects .

Pyrazinoindol-1-one Derivatives

Pyrazino[1,2-a]indol-1-ones (Type B) differ in their nitrogen-containing pyrazine ring instead of the pyrrolidine ring. These compounds demonstrate potent antioxidant activity, with derivatives like 5d and 5e showing IC₅₀ values of 3.3 μM and 1.4 μM against reactive oxygen species (ROS), outperforming acetylsalicylic acid (IC₅₀ = 9.7 μM) . In contrast, the target compound’s pyrroloindolone core may favor different biological pathways, such as S1P1 receptor antagonism, as seen in related pyrroloindole acetic acid derivatives (e.g., compound 24, IC₅₀ < 1 nM) .

Simpler Pyrroloindolone Analogs

Unsubstituted 2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 7075-68-5) lacks halogen or functional groups, resulting in reduced bioactivity. For example, its IC₅₀ for lipid peroxidation inhibition is >50 μM, whereas halogenated analogs like the target compound are expected to exhibit enhanced potency due to improved electrophilicity and binding interactions .

生物活性

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one (CAS 625847-32-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has a molecular weight of approximately 284.54 g/mol and features a complex structure that includes bromine and chlorine substituents, which may influence its biological interactions. Its chemical formula is C11H8BrClNC_{11}H_{8}BrClN .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, research demonstrated that this compound inhibits cell proliferation in breast cancer cells by modulating the expression of apoptotic markers .

Table 1: Anticancer Activity of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis via caspase activation
HeLa (Cervical)4.2Inhibition of cell cycle progression
A549 (Lung)3.5Modulation of Bcl-2 family proteins

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Streptococcus pyogenes100
Escherichia coli>200

The mechanisms underlying the biological activities of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It effectively halts cell cycle progression at the G2/M phase, leading to reduced proliferation rates.
  • Antibacterial Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in vitro. The study demonstrated that combining it with conventional antibiotics enhanced the overall efficacy against resistant strains .

Summary of Case Study Findings

  • Combination Therapy : Enhanced activity when used alongside ampicillin against resistant Staphylococcus strains.
  • In Vivo Efficacy : Preliminary animal studies suggested significant reductions in infection severity when treated with the compound.

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond precision ±0.002 Å) .
  • NMR spectroscopy : Key for identifying substituent positions (e.g., Br/Cl-induced deshielding in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR).
  • HRMS : Validates molecular formulas (e.g., C11_{11}H8_{8}BrClNO requires m/z 299.9492) .

How should researchers address contradictions in biological activity data between structurally similar analogs?

Advanced
Case studies show that minor substituent changes (e.g., 1-acetamido vs. 1-carbamate groups) significantly alter bioactivity. For instance, cis-1-acetamido-2-acetoxy mitosenes exhibit superior antibacterial activity compared to diacetylapomitomycin A but lack prophage induction or anticancer activity. Methodological solutions include:

  • Comparative SAR studies : Correlate substituent electronic profiles with assay outcomes.
  • Docking simulations : Predict binding interactions with target enzymes (e.g., mitomycin-binding proteins) .

What enantioselective strategies are available for synthesizing chiral pyrroloindole derivatives?

Advanced
Two scalable enantioselective routes are reported:

Smith’s modular indole synthesis : Stereochemistry is introduced via chiral auxiliaries or catalysts during indole ring formation.

CuH-catalyzed hydrosilylation : Achieves ≥98% enantiomeric excess (ee) by asymmetric 1,4-hydrosilylation of prochiral intermediates .
Both methods avoid chromatography and enable gram-scale production.

How can researchers design analogs targeting specific enzymes (e.g., LMPTP inhibitors)?

Q. Advanced

  • Bioisosteric replacement : Substitute Br/Cl with bioisosteres (e.g., CF3_3) to modulate lipophilicity and binding.
  • Fragment-based design : Use crystallographic data (e.g., active-site interactions from ) to guide substitutions at the 7- or 8-positions.
  • In silico screening : Prioritize analogs with predicted high affinity for phosphatase active sites .

What substituents are commonly introduced to enhance biological activity?

Q. Basic

  • Electron-withdrawing groups (EWGs) : Br and Cl at positions 7 and 8 improve stability and target binding .
  • Hydrophilic moieties : Acetate or hydroxyl groups at position 1 enhance solubility (e.g., preclinical S1P1_1 agonists ).

What mechanistic insights guide functionalization reactions (e.g., Knoevenagel–Doebner olefination)?

Q. Advanced

  • Decarboxylative anti-fragmentation : Malonate intermediates undergo β-lactone formation and decarboxylation under basic conditions.
  • Reaction monitoring : Use in situ FTIR or 19F^{19}\text{F}-NMR to track intermediates and optimize yields .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。